molecular formula C24H27NO6 B12418031 dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate

dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate

Cat. No.: B12418031
M. Wt: 425.5 g/mol
InChI Key: LNJKQYVXGBOASN-YNZRMVHYSA-N
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Description

Dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[105301,902,7This compound is an indole alkaloid, which is a class of naturally occurring organic compounds that have significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate typically involves multiple steps, including the formation of the pentacyclic core structure and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

advancements in synthetic chemistry and process optimization may eventually lead to more efficient production methods.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to regulate the Wnt/β-Catenin pathway in human hepatocellular carcinoma, leading to the inhibition of cell proliferation and promotion of apoptosis. Additionally, it mediates autophagy and apoptosis via the Akt/mTOR signaling pathways in glioma cells.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other indole alkaloids such as vinblastine, vincristine, and reserpine. These compounds share structural similarities and biological activities with dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate.

Uniqueness

What sets this compound apart is its unique pentacyclic structure and the specific functional groups that contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate

InChI

InChI=1S/C24H27NO6/c1-30-19(28)18-16-6-3-4-7-17(16)24-13-15(27)12-22(8-5-11-25(14-26)20(22)24)9-10-23(18,24)21(29)31-2/h3-4,6-7,14,18,20H,5,8-13H2,1-2H3/t18?,20-,22+,23+,24+/m0/s1

InChI Key

LNJKQYVXGBOASN-YNZRMVHYSA-N

Isomeric SMILES

COC(=O)C1C2=CC=CC=C2[C@@]34[C@@]1(CC[C@@]5([C@@H]3N(CCC5)C=O)CC(=O)C4)C(=O)OC

Canonical SMILES

COC(=O)C1C2=CC=CC=C2C34C1(CCC5(C3N(CCC5)C=O)CC(=O)C4)C(=O)OC

Origin of Product

United States

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